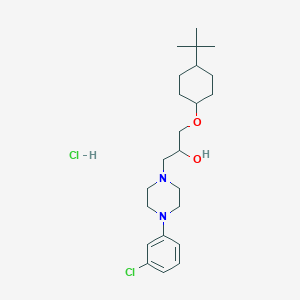

1-((4-(Tert-butyl)cyclohexyl)oxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride

Description

This compound features a tertiary-butyl-substituted cyclohexyloxy group linked via a propan-2-ol chain to a 3-chlorophenylpiperazine moiety. Its hydrochloride salt enhances solubility for pharmacological applications.

Properties

IUPAC Name |

1-(4-tert-butylcyclohexyl)oxy-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37ClN2O2.ClH/c1-23(2,3)18-7-9-22(10-8-18)28-17-21(27)16-25-11-13-26(14-12-25)20-6-4-5-19(24)15-20;/h4-6,15,18,21-22,27H,7-14,16-17H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUJDADZLBISGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((4-(Tert-butyl)cyclohexyl)oxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride is a synthetic compound with potential pharmacological applications. Its structure suggests possible interactions with various biological targets, particularly in the context of neuropharmacology and receptor modulation. This article reviews the biological activity of this compound, focusing on its mechanism of action, receptor interactions, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 392.94 g/mol. Its structure includes a piperazine moiety, which is often associated with psychoactive properties.

This compound is hypothesized to act primarily as a dopamine receptor modulator , particularly targeting the D2 and D3 dopamine receptors. The presence of the piperazine ring is significant as it often enhances binding affinity to these receptors.

Receptor Interaction

Research indicates that compounds with similar structures exhibit varying degrees of selectivity towards D2 and D3 receptors. For instance, analogs have been shown to promote β-arrestin recruitment selectively at the D3 receptor while exhibiting minimal activity at the D2 receptor, suggesting a potential for reduced side effects commonly associated with non-selective dopamine agonists .

Affinity and Efficacy

Data from structure-activity relationship (SAR) studies reveal that modifications in the aryl ether and piperazine components significantly influence the compound's affinity for dopamine receptors. The following table summarizes key findings from SAR studies related to similar compounds:

| Compound ID | D3R EC50 (nM) | D2R EC50 (nM) | D2R Antagonist IC50 (nM) |

|---|---|---|---|

| 1 | 710 ± 150 | Inactive | 15,700 ± 3,000 |

| 2 | 278 ± 62 | Inactive | 9,000 ± 3,700 |

| 3 | 98 ± 21 | >100,000 | 6,800 ± 1,400 |

This data suggests that structural modifications can lead to improved selectivity and potency at the desired receptor sites .

Case Studies

Recent studies have explored the therapeutic potential of compounds structurally related to this compound. For example:

- Dopamine Agonist Activity : A study involving a related compound demonstrated significant agonistic activity at the D3 receptor with an EC50 value in the low nanomolar range, indicating strong receptor activation potential .

- Neuroprotective Effects : Another investigation highlighted that similar compounds could provide neuroprotective effects in models of Parkinson's disease by enhancing dopaminergic signaling while minimizing adverse effects associated with D2 receptor activation .

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

- 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(4-isopropylphenoxy)propan-2-ol Hydrochloride Replaces the tert-butylcyclohexyloxy group with a 4-isopropylphenoxy moiety. Molecular formula: C23H30ClN2O2·HCl vs. target compound’s estimated C23H36ClN2O2·HCl.

1-(Tert-butoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol Hydrochloride

Modifications to the Cyclohexyloxy Group

1-((1R,4S)-Bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol Hydrochloride

- 1-(9H-Carbazol-9-yl)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol Substitutes the cyclohexyloxy group with a carbazole moiety.

Linker and Salt Variations

3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol (Impurity)

1-((4-(Tert-butyl)cyclohexyl)oxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol Dihydrochloride

Structural and Pharmacological Implications

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP* | Key Substituents |

|---|---|---|---|

| Target Compound | ~423 | ~4.2 | Tert-butylcyclohexyloxy, 3-Cl-phenyl |

| 1-(Tert-butoxy)-3-(4-(3-CF3-phenyl)... | 396.9 | ~3.8 | Tert-butoxy, 3-CF3-phenyl |

| Bicyclo[2.2.1]heptane analog | 415.4 | ~3.5 | Bicycloheptane, 3-Cl-phenyl |

| 4-Isopropylphenoxy analog | ~428 | ~3.9 | 4-Isopropylphenoxy, 3-Cl-phenyl |

*Estimated based on substituent contributions.

Receptor Binding and Selectivity

- The 3-chlorophenylpiperazine moiety is associated with affinity for serotonin (5-HT1A/2A) and dopamine D2 receptors.

- Bulkier substituents (e.g., tert-butylcyclohexyl) may enhance selectivity for specific receptor subtypes over simpler analogs .

- The CF3-substituted analog () could exhibit stronger σ-receptor binding due to electron-withdrawing effects .

Metabolic Stability

- Chlorine’s moderate electronegativity balances metabolic stability and receptor affinity, whereas CF3 may prolong stability but reduce bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.